molecular formula C16H16N2O4 B5358991 N-(1,3-BENZODIOXOL-5-YL)-N'-(2-METHOXYBENZYL)UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-(2-METHOXYBENZYL)UREA

Cat. No.: B5358991
M. Wt: 300.31 g/mol
InChI Key: YLCSJBFVYHOAKY-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-(2-METHOXYBENZYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both benzodioxole and methoxybenzyl groups, suggests potential biological activity and utility in chemical synthesis.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-20-13-5-3-2-4-11(13)9-17-16(19)18-12-6-7-14-15(8-12)22-10-21-14/h2-8H,9-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCSJBFVYHOAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(2-METHOXYBENZYL)UREA typically involves the reaction of 1,3-benzodioxole-5-amine with 2-methoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-(2-METHOXYBENZYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its biological activity.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(2-METHOXYBENZYL)UREA would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole and methoxybenzyl groups may enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-Benzodioxol-5-yl)-N’-phenylurea: Similar structure but with a phenyl group instead of a methoxybenzyl group.

    N-(1,3-Benzodioxol-5-yl)-N’-methylurea: Contains a methyl group instead of a methoxybenzyl group.

    N-(1,3-Benzodioxol-5-yl)-N’-(2-chlorobenzyl)urea: Features a chlorobenzyl group instead of a methoxybenzyl group.

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-(2-METHOXYBENZYL)UREA is unique due to the presence of both benzodioxole and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, solubility, and interaction with biological targets.

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